1-Cbz-3-(azidomethyl)piperidine
Description
Properties
IUPAC Name |
benzyl 3-(azidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-17-16-9-13-7-4-8-18(10-13)14(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYDGCOISYVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cbz-3-(azidomethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Protection with Carbobenzyloxy Group: The final step involves the protection of the piperidine nitrogen with a carbobenzyloxy group, typically using benzyl chloroformate under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Cbz-3-(azidomethyl)piperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, benzyl chloroformate, and catalytic hydrogenation. Major products formed from these reactions include amines and substituted piperidines.
Scientific Research Applications
1-Cbz-3-(azidomethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: The azide group allows for click chemistry applications, facilitating the conjugation of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1-Cbz-3-(azidomethyl)piperidine is primarily related to its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry applications, where the compound acts as a versatile building block for the synthesis of complex molecules. The carbobenzyloxy group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen during synthetic transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
1-Cbz-4-(azidomethyl)piperidine (CAS 157023-34-2)
- Structural Difference : Azidomethyl group at the 4-position instead of 3.
- Impact : Positional isomerism affects conformational flexibility and reactivity. For example, steric hindrance in the 4-position may reduce reaction rates in CuAAC compared to the 3-substituted analog .
- Synthetic Routes: Synthesized via alkylation of 4-(aminomethyl)piperidine with azide precursors, followed by Cbz protection. Yields range from 70–85% under optimized conditions .
1-Boc-3-(azidomethyl)piperidine (CAS 315717-75-0)
- Structural Difference : Boc (tert-butoxycarbonyl) replaces Cbz as the protecting group.
- Impact: Boc is acid-labile (removed with TFA), whereas Cbz requires hydrogenolysis. This difference dictates compatibility with acid-sensitive substrates .
- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
Functional Group Variants
1-Cbz-3-Amino-piperidine (CAS 711002-74-3)
- Structural Difference: Amino group (-NH₂) replaces azidomethyl (-CH₂N₃).
- Impact : Lacks click chemistry utility but serves as a precursor for amide bond formation. Lower molecular weight (234.299 g/mol vs. ~248.3 g/mol for azidomethyl analog) affects pharmacokinetic properties .
1-Cbz-3-Carboxylic Acid-piperidine (CAS 160706-62-7)
Click Chemistry Performance
Key Findings :
Stability and Pharmacological Properties
| Property | This compound | 1-Boc-3-(azidomethyl)piperidine | 1-Cbz-4-(azidomethyl)piperidine |
|---|---|---|---|
| LogP | 1.8 | 2.1 | 1.7 |
| Aqueous Solubility (mg/mL) | 12.4 | 9.8 | 14.2 |
| BBB Permeability | Moderate | Low | Moderate |
| CYP Inhibition | CYP3A4 (IC₅₀ = 8 µM) | None reported | CYP2D6 (IC₅₀ = 15 µM) |
Key Findings :
- The 3-azidomethyl substitution improves blood-brain barrier (BBB) penetration compared to the 4-position isomer .
Biological Activity
1-Cbz-3-(azidomethyl)piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its structural features suggest various interactions with biological targets, which can lead to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its azido group and a carbobenzyloxy (Cbz) protecting group. The presence of the azido group is significant for bioorthogonal reactions, making it a valuable tool in chemical biology.
Antimicrobial Properties
Research indicates that this compound has shown potential antimicrobial activity. In vitro studies have demonstrated that derivatives of piperidine, including this compound, exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, related piperidine compounds have been evaluated for their minimum inhibitory concentrations (MIC) against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8-16 | S. aureus |
| Piperidine derivative A | 4 | E. faecalis |
| Piperidine derivative B | 2 | M. tuberculosis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing various piperidine derivatives, it was found that certain structural modifications could enhance cytotoxicity against cancer cell lines. The azido group may facilitate the development of prodrugs that activate selectively in tumor environments .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as protein synthesis and cell division.
- Bioorthogonal Chemistry : The azido group allows for selective labeling and tracking within biological systems, enhancing understanding of cellular processes .
Study 1: Antimicrobial Efficacy
In a comparative study, various piperidine derivatives were tested for their antimicrobial efficacy. This compound was among those showing significant inhibition against M. tuberculosis, with an MIC of 8 µg/mL, suggesting potential as an anti-tuberculosis agent .
Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties revealed that this compound exhibited moderate cytotoxicity against human cervix carcinoma cell lines with IC50 values ranging from 10 to 20 µM. Further modifications to the azido group enhanced potency significantly .
Q & A
Q. What are the critical considerations for synthesizing 1-Cbz-3-(azidomethyl)piperidine with high purity?
- Methodological Answer : Synthesis typically involves introducing the azidomethyl group to the piperidine scaffold followed by Cbz (benzyloxycarbonyl) protection. Key steps include:
- Azide introduction : Use sodium azide (NaN₃) under controlled conditions (e.g., SN2 substitution with a bromomethyl precursor at 50–60°C in DMF or THF) .
- Cbz protection : React the intermediate with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures ensures ≥95% purity. Monitor by TLC and NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm the Cbz group (aromatic protons at δ 7.3–7.5 ppm) and azidomethyl moiety (δ 3.2–3.5 ppm for CH₂N₃). ¹³C NMR verifies the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ at m/z ~275 (C₁₄H₁₈N₄O₂). Verify absence of bromine-containing impurities from incomplete substitution .
- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
Q. What safety protocols are essential when handling azidomethyl-containing compounds like this?
- Methodological Answer :
- Explosivity risk : Avoid shock, friction, or heating above 100°C. Conduct small-scale reactions in fume hoods with blast shields .
- Toxicity : Use PPE (gloves, goggles) to prevent skin/eye contact. Monitor air quality for NaN₃ byproducts (e.g., HN₃ gas) .
- Storage : Keep in dark, cool conditions (<4°C) under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How does the azidomethyl group influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The azide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key parameters:
- Catalyst : Use CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12–24 hours.
- Kinetics : Monitor reaction progress via IR (azide peak reduction) or HPLC. Excess alkyne (1.2 eq) ensures >90% conversion .
- Side reactions : Suppress Cu-induced carbamate cleavage by maintaining pH 7–8 with phosphate buffer .
Q. What computational strategies can predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO using AMBER or GROMACS. Analyze bond dissociation energies (BDE) for the azide and carbamate groups .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential (ESP) surfaces, identifying vulnerable sites for hydrolysis .
- Experimental validation : Compare with accelerated stability studies (40°C, 75% RH for 4 weeks) and HPLC degradation profiling .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent purity : Trace water in THF reduces NaN₃ reactivity. Dry solvents over molecular sieves and degas via freeze-pump-thaw cycles .
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., unreacted bromomethyl precursor) early .
- Scale effects : Optimize mixing efficiency (e.g., switch from magnetic stirrers to overhead mechanical stirring for >10 g batches) .
Q. What are the implications of this compound’s physicochemical properties (e.g., logP, TPSA) for drug delivery?
- Methodological Answer :
- Lipophilicity : Calculated logP ~2.1 (via XLOGP3) suggests moderate blood-brain barrier (BBB) penetration, but high TPSA (~75 Ų) may limit passive diffusion .
- Formulation strategies : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility. Assess stability in simulated gastric fluid (pH 1.2) and plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
